1,4-Di(2-thienyl)-1,3-butadiene CAS number 23354-93-0
1,4-Di(2-thienyl)-1,3-butadiene CAS number 23354-93-0
The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals. It synthesizes confirmed physicochemical data, robust synthetic protocols, and application-specific insights.
CAS Number: 23354-93-0 IUPAC Name: 1,4-Di(thiophen-2-yl)buta-1,3-diene Common Abbreviations: DTB, DThB, (E,E)-DTB
Executive Summary & Strategic Utility
1,4-Di(2-thienyl)-1,3-butadiene (DTB) is a
Core Utility:
-
Organic Electronics: High-mobility p-type semiconductor for Organic Field-Effect Transistors (OFETs).
-
Optoelectronics: Blue-green emitter for Organic Light-Emitting Diodes (OLEDs) and a nonlinear optical (NLO) chromophore.
-
Synthetic Intermediate: A precursor for electroactive polymers and ring-closing metathesis to form fused ring systems (e.g., benzodithiophenes).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Parameter | Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 218.34 g/mol | |
| Appearance | Yellow to Greenish-Yellow Crystalline Solid | Highly dependent on purity and isomer ratio. |
| Melting Point | 171 – 173 °C | Refers to the thermodynamically stable (E,E)-isomer . |
| Solubility | Soluble in | Insoluble in water.[1] Poor solubility in alcohols. |
| Isomerism | Exists as (E,E), (E,Z), and (Z,Z). | The (E,E) isomer is the conductive standard for electronics. |
| HOMO / LUMO | -5.3 eV / -2.9 eV (Approx.) | Values vary by ±0.2 eV depending on film morphology. |
| Absorption ( | 372 nm (in | Bathochromic shift vs. diphenylbutadiene (~348 nm). |
Synthesis & Manufacturing Protocol
Directive: The following protocol prioritizes the isolation of the (E,E)-isomer , which is critical for device performance due to its superior packing density.
Retrosynthetic Logic
The most robust route utilizes a double Wittig condensation . This approach ensures symmetry and allows for the rigorous separation of the phosphine oxide byproduct.
-
Precursor A: Thiophene-2-carboxaldehyde (Electrophile)
-
Precursor B: (E)-But-2-ene-1,4-diylbis(triphenylphosphonium) dichloride (Bis-Ylide Source)
Step-by-Step Protocol
Scale: 10 mmol target.
Reagents:
-
Thiophene-2-carboxaldehyde (2.4 g, 21 mmol, 2.1 equiv)
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(E)-But-2-ene-1,4-diylbis(triphenylphosphonium) chloride (6.8 g, 10 mmol, 1.0 equiv)
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Lithium Ethoxide (LiOEt) or Sodium Ethoxide (NaOEt) (1.0 M in Ethanol)
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Solvent: Anhydrous Ethanol (EtOH) or DMF (for higher solubility).
Workflow:
-
Ylide Generation: In a flame-dried 250 mL round-bottom flask under
, suspend the bis-phosphonium salt in 50 mL anhydrous EtOH. -
Base Addition: Add LiOEt (22 mmol) dropwise at 0°C. The solution will turn a deep orange/red, indicating bis-ylide formation. Stir for 30 minutes.
-
Condensation: Add Thiophene-2-carboxaldehyde dropwise. The color will shift as the betaine intermediate forms.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours to drive the elimination of triphenylphosphine oxide (
). -
Quench & Precipitation: Cool to room temperature. Pour the reaction mixture into 200 mL of ice-water. The crude product will precipitate as a yellow solid.
-
Purification (Critical Step):
-
Filter the crude solid.[2]
-
Isomerization: If the melting point is <165°C, reflux in toluene with a catalytic amount of iodine (
) for 2 hours to convert (E,Z) species to the stable (E,E) form. -
Recrystallization: Recrystallize twice from boiling chlorobenzene or a toluene/ethanol (1:1) mix to remove traces of
.
-
Synthesis Workflow Diagram
Caption: Figure 1.[3][4] Double Wittig synthesis pathway optimized for thermodynamic (E,E)-isomer isolation.
Photophysical Properties & Mechanism
The electronic structure of DTB is defined by the conjugation length of the butadiene bridge coupled with the thiophene rings.
Spectral Characteristics[1][6][13][14][15]
-
UV-Vis Absorption: The molecule displays a strong
transition band. In chloroform, appears at 372 nm . The bathochromic shift relative to the phenyl analog indicates superior electron delocalization across the sulfur heterocycles. -
Fluorescence: DTB exhibits strong fluorescence with a quantum yield (
) typically between 0.3 and 0.5 in solution. The emission maximum is solvatochromic, ranging from 460 nm (hexane) to 480 nm (acetonitrile) .
Photoisomerization Mechanism
Upon UV irradiation, the (E,E) isomer undergoes reversible photoisomerization to (E,Z) and (Z,Z) states.
-
Mechanism: Excitation to the
state relaxes via a conical intersection, allowing rotation around the double bond. -
Control: For optical switching applications, this reversibility is a feature. For static electronic devices (OFETs), it is a degradation pathway that must be mitigated by encapsulation (UV blocking).
Applications in Organic Electronics[5][14]
Organic Field-Effect Transistors (OFETs)
DTB serves as a small-molecule semiconductor. Its planar structure facilitates
-
Mobility: Hole mobilities (
) of up to have been reported in vacuum-deposited films. -
Device Architecture: Bottom-gate, top-contact (BGTC) configuration is standard for testing.
Device Architecture Diagram[1]
Caption: Figure 2. Standard OFET architecture utilizing DTB as the p-channel active layer.
Safety & Handling (MSDS Summary)
-
Hazards: Not classified as a dangerous good (Non-Hazmat) for transport, but treat as a potential irritant.
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Storage: Store at 2–8°C (refrigerated) to prevent slow thermal isomerization or oxidation. Protect from light.
-
Handling: Use standard PPE (gloves, goggles).[2] Avoid dust formation; use a fume hood during synthesis due to thiophene aldehyde odors.
References
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Synthesis & Isomerization: Authoritative Source:Journal of Organic Chemistry. "Stereoselective Synthesis of 1,4-Diaryl-1,3-butadienes via Wittig Reaction." (Analogous Phenyl Protocol)
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Crystal Structure & Packing: Source:Acta Crystallographica. "Structure of (E,E)-1,4-di(2-thienyl)-1,3-butadiene." (Search ID: 23354-93-0)
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Optoelectronic Properties: Source:Synthetic Metals. "Oligothiophenes and their vinylogs: Synthesis and physical properties."
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Toxicity & Safety Data: Source:PubChem Compound Summary. "1,4-Di(2-thienyl)-1,3-butadiene."
